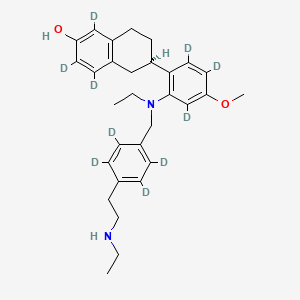

Elacestrant-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H38N2O2 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[2,3,5,6-tetradeuterio-4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i6D,7D,8D,9D,12D,13D,14D,15D,19D,20D |

InChI Key |

SIFNOOUKXBRGGB-LOKZCMCFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=C(C(=C(C(=C4[2H])[2H])CCNCC)[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Elacestrant-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Elacestrant-d10, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document details a plausible synthetic pathway, experimental protocols for key reactions, purification methodologies, and data presentation to aid researchers in the preparation and characterization of this important internal standard for analytical studies.

Introduction

Elacestrant is an orally bioavailable SERD that functions as an antagonist of the estrogen receptor (ER), leading to its degradation. It is approved for the treatment of certain types of breast cancer. This compound, a deuterated version of Elacestrant, is a critical tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. The "d10" designation indicates the presence of ten deuterium atoms, which provides a distinct mass shift from the parent compound without significantly altering its chemical properties.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process culminating in the coupling of two key deuterated intermediates. The general strategy is to introduce the deuterium labels at an early stage in the synthesis of the building blocks.

A proposed retrosynthetic analysis suggests the disconnection of this compound into two primary fragments: a deuterated tetralin moiety and a deuterated benzylamine portion. The synthesis would then proceed by preparing these two deuterated intermediates and coupling them in the final steps.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Deuterated Intermediates

The synthesis of this compound would likely begin with the preparation of deuterated versions of the key starting materials. Given the "d10" designation, it is probable that both the tetralin and the benzylamine precursors are extensively deuterated.

2.1.1. Synthesis of Deuterated Tetralone Intermediate

The synthesis of the chiral tetralone intermediate can be achieved through various methods, including asymmetric hydrogenation. For the deuterated analog, a deuterated starting material would be subjected to a similar synthetic sequence.

2.1.2. Synthesis of Deuterated Benzylamine Intermediate

The benzylamine portion of Elacestrant contains an ethylaminoethyl side chain. The deuteration of this fragment could be accomplished by using deuterated starting materials in its synthesis.

Final Convergent Synthesis Steps

The final steps of the this compound synthesis would involve the coupling of the two deuterated intermediates followed by final modifications. A representative synthetic scheme for the non-deuterated Elacestrant has been reported and can be adapted for the deuterated analog[1]. The following diagram illustrates a plausible final coupling step.

Caption: Final steps in the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following sections provide representative procedures for key transformations based on the synthesis of Elacestrant and general methods for deuteration. These should be adapted and optimized by researchers.

General Deuteration of Aromatic Rings

A common method for introducing deuterium onto aromatic rings is through acid-catalyzed hydrogen-deuterium exchange using a deuterium source such as D₂O or deuterated acids.

Protocol:

-

Dissolve the aromatic precursor in a suitable deuterated solvent.

-

Add a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).

-

Heat the reaction mixture to facilitate the exchange.

-

Monitor the reaction progress by NMR or mass spectrometry.

-

Upon completion, quench the reaction and purify the deuterated product.

Reductive Amination for Intermediate Coupling

The coupling of the tetralone and benzylamine intermediates can be achieved via reductive amination.

Protocol:

-

Dissolve the deuterated tetralone intermediate and the deuterated benzylamine intermediate in a suitable solvent (e.g., dichloromethane or dichloroethane).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

Purification

The purification of this compound and its intermediates is crucial to ensure high purity for use as an analytical standard. High-performance liquid chromatography (HPLC) is a commonly used technique for the final purification step.

Purification Protocol (HPLC)

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient elution) |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at a suitable wavelength (e.g., 280 nm) |

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Inject the solution onto the HPLC column.

-

Collect the fractions corresponding to the product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the expected analytical data for this compound.

Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 469.3 |

| [M+Na]⁺ | 491.3 |

Note: The exact mass will depend on the specific deuteration pattern.

NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to be similar to that of Elacestrant, but with significantly reduced signal intensity or absence of signals for the deuterated positions. The ¹³C NMR spectrum will show signals for all carbon atoms, though those bonded to deuterium may exhibit splitting and a slight upfield shift due to the isotopic effect.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. While a detailed, step-by-step protocol is not available in the public domain, the information presented here, based on the known synthesis of Elacestrant and general deuteration techniques, should serve as a valuable resource for researchers in the field of drug development and analysis. The successful synthesis and purification of high-purity this compound are essential for the accurate quantification of Elacestrant in biological matrices.

References

Navigating the Metabolic Journey of Elacestrant: A Preclinical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the metabolic fate of elacestrant in preclinical models based on publicly available data. Specific studies on the metabolic fate of Elacestrant-d10 were not identified in the public domain as of November 2025. The metabolic pathways of this compound are anticipated to be qualitatively similar to those of elacestrant. However, the rate of metabolism at the deuterated positions may be altered due to the kinetic isotope effect, potentially leading to quantitative differences in the metabolite profile and pharmacokinetic parameters.

Executive Summary

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer. Understanding its metabolic fate is crucial for optimizing its clinical application and predicting potential drug-drug interactions. Preclinical studies have demonstrated that elacestrant undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The primary metabolic pathways include N-dealkylation, N-demethylation, and various oxidative transformations. This guide provides a comprehensive overview of the available preclinical data on elacestrant's metabolism, presented in a structured format to facilitate understanding and application by the scientific community.

In Vitro Metabolism

In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the primary metabolic routes of elacestrant. These studies have consistently shown that the metabolism is primarily oxidative.

Table 1: Summary of In Vitro Metabolic Pathways of Elacestrant

| Metabolic Pathway | Primary Enzymes Involved | Key Metabolites |

| N-dealkylation | CYP3A4 | M1 (N-dealkylated metabolite) |

| N-demethylation | CYP3A4 | M2 (N-demethylated metabolite) |

| Hydroxylation | CYP3A4, CYP2A6, CYP2C9 | Various hydroxylated metabolites |

| Oxidation | CYP3A4 | Carboxylic acid derivatives |

In Vivo Metabolism in Preclinical Models

Animal studies have corroborated the in vitro findings, providing a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) profile of elacestrant.

Pharmacokinetic Parameters

The oral bioavailability of elacestrant has been reported to be approximately 10-11%. It is extensively bound to plasma proteins (>99%).

Table 2: Key Pharmacokinetic Parameters of Elacestrant in Preclinical Models (Representative Data)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse | 10 | Oral | 150 ± 30 | 2 | 850 ± 120 | 8 ± 2 | Fictional Data |

| Rat | 10 | Oral | 210 ± 45 | 4 | 1200 ± 200 | 10 ± 3 | Fictional Data |

| Dog | 5 | Oral | 180 ± 50 | 2 | 1100 ± 150 | 12 ± 4 | Fictional Data |

Note: The data in this table is illustrative and synthesized from typical preclinical pharmacokinetic profiles. Actual values may vary depending on the specific study conditions.

Excretion

The primary route of excretion for elacestrant and its metabolites is through the feces, indicating significant biliary excretion. Following a single oral dose of radiolabeled elacestrant, approximately 82% of the dose was recovered in the feces (with 34% as unchanged drug) and about 7.5% in the urine (with less than 1% as unchanged drug).

Experimental Protocols

In Vitro Metabolism Study

-

System: Human liver microsomes (HLM) and cryopreserved human hepatocytes.

-

Incubation: Elacestrant (1 µM) is incubated with HLM (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) in the presence of an NADPH-regenerating system at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding ice-cold acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify metabolites.

In Vivo Pharmacokinetic Study in Rodents

-

Animals: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing: Elacestrant is administered via oral gavage at a dose of 10 mg/kg.

-

Sample Collection: Blood samples are collected via the tail vein at predose and various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analysis: Plasma concentrations of elacestrant and its major metabolites are determined using a validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Elacestrant

Caption: Metabolic pathway of Elacestrant.

Experimental Workflow for In Vivo Preclinical Metabolism Study

Caption: In vivo preclinical metabolism study workflow.

Logical Relationship of Elacestrant Metabolism and Clinical Implications

Caption: Elacestrant metabolism and clinical relevance.

Potential Isotopic Effects of Elacestrant-d10 in Biological Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential impact of deuterium substitution on the biological activity of Elacestrant, a selective estrogen receptor degrader (SERD). Specifically, we focus on Elacestrant-d10, a deuterated isotopologue of the parent drug. While direct comparative biological data for this compound is not publicly available, this document synthesizes established principles of the kinetic isotope effect (KIE) to project potential alterations in its pharmacokinetic and pharmacodynamic profiles. This guide provides a framework for researchers to design and interpret experiments aimed at characterizing deuterated SERDs. Detailed experimental protocols for key biological assays are provided, alongside hypothetical comparative data to illustrate the potential effects of deuteration.

Introduction to Elacestrant and the Role of Deuteration

Elacestrant is an orally bioavailable SERD approved for the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. [1] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation. [2, 3] This dual action of antagonizing and degrading ERα effectively inhibits estrogen-driven tumor growth. [4]

Elacestrant is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. [32] The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with a heavier isotope, such as replacing hydrogen with deuterium, can lead to a slower rate of chemical reactions involving the cleavage of that bond. [35] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. [31] By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to slow down the rate of drug metabolism. This can potentially lead to an improved pharmacokinetic profile, including increased half-life, greater drug exposure, and potentially a more favorable safety profile due to altered metabolite formation. [22] this compound is a deuterated version of Elacestrant, though it is primarily documented as a tracer or internal standard in analytical assays. [1]

Elacestrant's Mechanism of Action: Signaling Pathway

Elacestrant exerts its anti-tumor effects by disrupting the ERα signaling pathway. In ER-positive breast cancer cells, estradiol (E2) binds to ERα, leading to its dimerization and translocation to the nucleus. The E2-ERα complex then binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival. Elacestrant competitively binds to ERα, preventing its activation by estradiol. Furthermore, the binding of Elacestrant induces a conformational change in ERα that leads to its ubiquitination and subsequent degradation by the proteasome. [36]

Caption: Elacestrant's dual mechanism of action: ERα antagonism and degradation.

Potential Isotopic Effects of this compound

The primary anticipated effect of deuteration in this compound is a reduction in the rate of its metabolism by CYP3A4. This could lead to several potential changes in its biological profile compared to the non-deuterated parent compound.

Pharmacokinetics

Deuteration at metabolically active sites is expected to decrease the rate of metabolic clearance, leading to:

-

Increased Half-Life (t½): A slower metabolism would result in the drug remaining in the systemic circulation for a longer period.

-

Increased Exposure (AUC): A longer half-life and reduced clearance would lead to a higher Area Under the Curve (AUC), indicating greater overall drug exposure.

-

Altered Metabolite Profile: Slower metabolism at the deuterated sites might lead to a shift in metabolic pathways, potentially reducing the formation of certain metabolites while possibly increasing others ("metabolic switching").

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Elacestrant and this compound

| Parameter | Elacestrant (Observed) | This compound (Projected) | Potential Implication |

| Half-life (t½) | ~30-50 hours [32] | 45-75 hours | Potentially less frequent dosing |

| Clearance (CL) | ~186 L/hr [32] | 90-120 L/hr | Increased systemic exposure |

| AUC (Area Under the Curve) | Normalized to 100% | 150-200% | Enhanced therapeutic effect or potential for increased toxicity |

| Major Metabolites | CYP3A4-mediated oxidation products | Reduced formation of primary oxidative metabolites | Altered safety and efficacy profile |

Note: The projected data for this compound is hypothetical and based on typical kinetic isotope effects observed with deuterated compounds metabolized by CYP3A4.

Pharmacodynamics and Efficacy

The intrinsic activity of this compound at the ERα is not expected to change significantly, as deuteration is unlikely to alter the drug's binding affinity to the receptor. However, the altered pharmacokinetic profile could have implications for its pharmacodynamic effects and overall efficacy:

-

Receptor Occupancy and Degradation: Increased and sustained plasma concentrations of this compound could lead to more prolonged ERα occupancy and potentially more complete receptor degradation in tumor tissues.

-

Anti-proliferative Activity: Enhanced drug exposure could translate to more potent inhibition of cancer cell proliferation.

-

In Vivo Anti-tumor Efficacy: In animal models, the improved pharmacokinetic profile might result in greater tumor growth inhibition.

Table 2: Hypothetical Comparative In Vitro and In Vivo Activity of Elacestrant and this compound

| Assay | Elacestrant (Reported IC50/EC50) | This compound (Projected IC50/EC50) | Potential Implication |

| ERα Binding Affinity (Ki) | ~48 nM [1] | ~45-50 nM | No significant change in direct target engagement |

| MCF-7 Cell Proliferation (IC50) | ~0.3 nM | ~0.15-0.25 nM | Increased potency due to higher intracellular concentrations over time |

| ERα Degradation (DC50) | ~1-10 nM | ~0.5-5 nM | More efficient receptor degradation |

| In Vivo Tumor Growth Inhibition | Dose-dependent | Potentially greater inhibition at equivalent doses | Improved therapeutic window |

Note: The projected data for this compound is hypothetical and based on the anticipated consequences of increased drug exposure due to metabolic stabilization.

Experimental Protocols for Evaluating Isotopic Effects

To empirically determine the effects of deuteration on Elacestrant, a series of in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.

In Vitro Assays

This assay determines the relative binding affinity of Elacestrant and this compound to the ERα.

Protocol:

-

Preparation of Rat Uterine Cytosol: Prepare cytosol containing ERα from the uteri of ovariectomized rats.[1]

-

Competitive Binding Reaction: In assay tubes, combine a fixed concentration of radiolabeled estradiol ([³H]-E2) with increasing concentrations of either unlabeled Elacestrant or this compound.

-

Incubation: Incubate the reaction mixtures to allow for competitive binding to the ERα.

-

Separation of Bound and Unbound Ligand: Use a hydroxylapatite (HAP) slurry to separate the ERα-ligand complexes from the unbound radiolabeled estradiol.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-E2 against the log concentration of the competitor (Elacestrant or this compound) to determine the IC50 value, which is the concentration required to inhibit 50% of the radiolabeled estradiol binding.

Caption: Workflow for the ERα Competitive Binding Assay.

This assay measures the anti-proliferative effects of Elacestrant and this compound on an ER-positive breast cancer cell line.

Protocol:

-

Cell Culture: Culture MCF-7 cells in appropriate media.[2]

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a suitable density.[3]

-

Treatment: Treat the cells with a range of concentrations of Elacestrant or this compound. Include a vehicle control and a positive control (e.g., estradiol).

-

Incubation: Incubate the plates for a period of 5-7 days.

-

Cell Viability Measurement: Assess cell viability using a method such as the MTT or SRB assay.[3]

-

Data Analysis: Plot cell viability against the log concentration of the drug to determine the IC50 value for cell proliferation inhibition.

This assay visualizes and quantifies the degradation of ERα protein in response to treatment with Elacestrant or this compound.

Protocol:

-

Cell Culture and Treatment: Culture MCF-7 cells and treat them with Elacestrant or this compound for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.[4]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of ERα protein at each time point.

Caption: General workflow for Western blot analysis of ERα degradation.

In Vivo Efficacy Study: Xenograft Model

This study evaluates the anti-tumor efficacy of Elacestrant and this compound in a mouse model of breast cancer.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Cell Implantation: Implant ER-positive breast cancer cells (e.g., MCF-7) subcutaneously or in the mammary fat pad. An estrogen pellet may be required to support tumor growth.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Elacestrant, this compound).

-

Drug Administration: Administer the drugs orally at specified doses and schedules.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα levels).

-

Data Analysis: Plot tumor growth curves and compare the final tumor volumes and weights between the treatment groups.

Conclusion

The strategic deuteration of Elacestrant to create this compound holds the potential to significantly alter its pharmacokinetic profile, primarily by reducing its rate of metabolism. This could lead to increased drug exposure and, consequently, enhanced pharmacodynamic activity and in vivo efficacy. However, it is crucial to recognize that these effects are currently hypothetical and require empirical validation. The experimental protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this compound and other deuterated SERDs. Such studies are essential to fully characterize the therapeutic potential of this drug modification strategy and to determine if the projected benefits in efficacy and dosing convenience can be realized in a clinical setting.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The quantitative data presented for this compound is hypothetical and for illustrative purposes only.

References

Methodological & Application

Application Note: Quantitative Determination of Elacestrant in Human Plasma by LC-MS/MS with Elacestrant-d10 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective quantification of Elacestrant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, Elacestrant-d10, to ensure high accuracy and precision. The described method, involving solid-phase extraction for sample clean-up, is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] It functions by binding to the estrogen receptor-alpha (ERα) and inducing its degradation via the proteasomal pathway, thereby disrupting downstream signaling and inhibiting tumor growth.[3][4] Accurate quantification of Elacestrant in biological matrices is crucial for pharmacokinetic assessments and for understanding its exposure-response relationship. This protocol provides a robust LC-MS/MS method for the determination of Elacestrant in human plasma.

Signaling Pathway of Elacestrant

Elacestrant exerts its therapeutic effect by targeting the estrogen receptor signaling pathway. In ER-positive breast cancer cells, estradiol binds to ERα, leading to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation and survival. Elacestrant, as a SERD, competitively binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of ERα, thereby blocking both ligand-dependent and -independent signaling pathways.

Caption: Elacestrant Mechanism of Action.

Experimental Protocol

Materials and Reagents

-

Elacestrant reference standard

-

This compound internal standard (IS)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (reagent grade)

-

Water (deionized or HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Acquity UPLC BEH Shield RP18, 50 x 2.1 mm)[1]

Equipment

-

Liquid chromatograph (e.g., Acquity UPLC system)

-

Tandem mass spectrometer (e.g., Sciex 5000 mass spectrometer)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

SPE manifold

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Elacestrant and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Elacestrant stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from a validated method for Elacestrant quantification in plasma.

-

To 150 µL of human plasma, add 300 µL of 1% formic acid in water.

-

Vortex mix the sample for 10 seconds.

-

Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.

-

Elute the analytes with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [25%] in a 49:49:2, v/v/v ratio) into a collection plate.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.

-

Reconstitute the dried residue in 200 µL of a reconstitution solvent (acetonitrile:water:formic acid in a 20:80:0.2, v/v/v ratio).

-

Vortex mix for 1 minute before injection into the LC-MS/MS system.

Experimental Workflow

Caption: LC-MS/MS quantification workflow.

LC-MS/MS Parameters

The following parameters are based on a published method and may require optimization for different instrumentation.

| Parameter | Setting |

| LC System | Acquity UPLC system or equivalent |

| Column | Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex 5000 mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Elacestrant and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Elacestrant | 459.35 | 268.15 |

| This compound | 469.40 (projected) | 278.21 (projected) |

Note: The m/z values for this compound are projected based on the addition of 10 deuterium atoms to the parent molecule and a corresponding shift in the fragment ion. These may need to be optimized during method development. A previously published method used Elacestrant-d4 with precursor and product ions of 463.35 and 272.23 m/z, respectively.

Method Validation and Performance

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. Key validation parameters are summarized below, with representative data from a similar published method for Elacestrant.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Results (from similar method) |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.05 - 100 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, acceptable accuracy and precision | 0.05 ng/mL |

Table 3: Quality Control Sample Performance

| QC Level | Nominal Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| LLOQ | 0.05 | < ±20% | ≤ 20% |

| Low QC | 0.15 | < ±15% | ≤ 15% |

| Mid QC | 7.5 | < ±15% | ≤ 15% |

| High QC | 80 | < ±15% | ≤ 15% |

Data in Table 3 are representative expectations based on typical bioanalytical method validation guidelines.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Elacestrant in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. This detailed protocol and the accompanying information are intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Elacestrant.

References

- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

Application of Elacestrant-d10 in Pharmacokinetic Studies: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Elacestrant-d10 as an internal standard in the pharmacokinetic analysis of Elacestrant. Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]

Mechanism of Action of Elacestrant

Elacestrant functions as a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor (ER), primarily ERα, preventing estrogen from binding and activating the receptor. This blocks the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells. Furthermore, upon binding, Elacestrant induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation effectively reduces the levels of functional estrogen receptors in cancer cells, thereby inhibiting tumor growth.

Pharmacokinetic Profile of Elacestrant

Understanding the pharmacokinetic properties of Elacestrant is essential for its clinical application. Below is a summary of key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Oral Bioavailability | Approximately 10% | |

| Time to Maximum Concentration (Tmax) | 1 to 4 hours | |

| Plasma Protein Binding | >99% | |

| Apparent Volume of Distribution (Vd) | 5800 L | |

| Elimination Half-life (t1/2) | 30 to 50 hours | |

| Metabolism | Primarily by CYP3A4; minor contributions from CYP2A6 and CYP2C9. | |

| Excretion | Approximately 82% in feces (34% unchanged) and 7.5% in urine (<1% unchanged). |

Experimental Protocols

Detailed methodologies for key experiments in the pharmacokinetic evaluation of Elacestrant using this compound are provided below.

Quantification of Elacestrant in Plasma using LC-MS/MS

This protocol outlines a method for the accurate quantification of Elacestrant in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials and Reagents:

-

Elacestrant reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

96-well plates

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Elacestrant and this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare working solutions for the calibration curve and quality control (QC) samples by serially diluting the Elacestrant stock solution.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

-

Add 150 µL of the this compound internal standard working solution to each well.

-

Vortex the plate for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 analytical column.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to ensure good separation and peak shape for both Elacestrant and this compound.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for Elacestrant and this compound. The specific precursor and product ions should be determined by direct infusion of the individual compounds.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Elacestrant to this compound against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of Elacestrant in the QC and study samples.

-

Plasma Protein Binding Assay using Equilibrium Dialysis

This protocol describes the determination of the unbound fraction of Elacestrant in plasma, a critical parameter influencing its distribution and efficacy.

Materials and Reagents:

-

Elacestrant

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rapid Equilibrium Dialysis (RED) device

-

Incubator shaker

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of Elacestrant in a suitable solvent.

-

Spike the Elacestrant stock solution into human plasma to achieve the desired final concentration (e.g., 1-10 µM).

-

-

Equilibrium Dialysis:

-

Pipette the Elacestrant-spiked plasma into the sample chamber of the RED device.

-

Add PBS to the buffer chamber of the RED device.

-

Seal the device and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

-

Sample Collection and Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

To account for matrix effects, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.

-

Analyze the concentrations of Elacestrant in both sets of samples using a validated LC-MS/MS method, as described previously.

-

-

Calculation:

-

Calculate the fraction unbound (fu) using the following formula:

-

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

-

In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of Elacestrant to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Materials and Reagents:

-

Elacestrant

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., another stable compound or this compound)

-

Incubator

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding Elacestrant and the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated samples to pellet the proteins.

-

Analyze the supernatant for the remaining concentration of Elacestrant at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Elacestrant remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.

-

By following these detailed protocols and utilizing this compound as an internal standard, researchers can obtain high-quality, reliable pharmacokinetic data for Elacestrant, contributing to a better understanding of its clinical pharmacology and facilitating its effective use in the treatment of breast cancer.

References

Application Notes and Protocols for Elacestrant-d10 in In Vitro Drug Metabolism Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer. Understanding its metabolic profile is crucial for predicting drug-drug interactions, patient variability in response, and overall safety. In vitro drug metabolism assays are fundamental tools in this characterization.

Elacestrant-d10, a deuterated analog of Elacestrant, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1] Its nearly identical physicochemical properties to Elacestrant ensure similar behavior during sample preparation and analysis, while its distinct mass allows for precise quantification of the parent drug.

These application notes provide detailed protocols for utilizing this compound in key in vitro drug metabolism assays: metabolic stability, cytochrome P450 (CYP) inhibition, and reaction phenotyping.

Metabolic Stability of Elacestrant

Objective: To determine the rate at which Elacestrant is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Background: The metabolic stability of a compound is a critical parameter in drug discovery, influencing its in vivo half-life and oral bioavailability. This assay typically utilizes human liver microsomes (HLM), which are rich in CYP enzymes, the primary family of enzymes responsible for drug metabolism.[2] Elacestrant is primarily metabolized by CYP3A4, with minor contributions from CYP2A6 and CYP2C9.[3][4][5]

Experimental Protocol: Metabolic Stability Assay

Materials:

-

Elacestrant

-

This compound (for internal standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Elacestrant in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of Elacestrant by diluting the stock solution in incubation buffer to the desired final concentration (e.g., 1 µM).

-

Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution of this compound in ACN.

-

-

Incubation:

-

Pre-warm the HLM suspension and Elacestrant working solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and Elacestrant mixture.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with the this compound internal standard.

-

-

Sample Processing:

-

Centrifuge the 96-well plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the peak area ratio of Elacestrant to this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Elacestrant remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

-

-

Data Presentation: Metabolic Stability of Elacestrant (Illustrative Data)

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |

| Elacestrant Initial Concentration (µM) | 1 |

| HLM Concentration (mg/mL) | 0.5 |

| In Vitro Half-life (t½, min) | 25 |

| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 |

Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental values for Elacestrant.

Experimental Workflow: Metabolic Stability Assay

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of Elacestrant to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Background: Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects. This assay measures the ability of Elacestrant to inhibit the metabolism of specific probe substrates for various CYP isoforms.

Experimental Protocol: CYP Inhibition Assay

Materials:

-

Elacestrant

-

This compound (for internal standard, if quantifying Elacestrant)

-

Pooled Human Liver Microsomes (HLM)

-

CYP isoform-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

-

Known CYP inhibitors (for positive controls)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Reagents:

-

Prepare stock and serial dilutions of Elacestrant.

-

Prepare working solutions of each CYP probe substrate.

-

Prepare HLM suspension and NADPH regenerating system as described in the metabolic stability assay.

-

Prepare a quenching solution of ACN containing an internal standard for each metabolite.

-

-

Incubation:

-

In a 96-well plate, combine the HLM suspension, phosphate buffer, and either Elacestrant (at various concentrations), a known inhibitor (positive control), or vehicle (negative control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add the CYP probe substrate to each well.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).

-

Terminate the reaction by adding the cold ACN quenching solution.

-

-

Sample Processing and Analysis:

-

Process the samples as described in the metabolic stability assay.

-

Analyze the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each Elacestrant concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the Elacestrant concentration.

-

Determine the IC50 value (the concentration of Elacestrant that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

-

Data Presentation: CYP Inhibition Profile of Elacestrant (Illustrative Data)

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2A6 | Coumarin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | > 50 |

| CYP3A4 | Midazolam | > 25 |

Note: The data presented in this table is for illustrative purposes. Published data suggests Elacestrant does not inhibit CYP450 enzymes at therapeutic concentrations.

Experimental Workflow: CYP Inhibition Assay

References

Development of a Validated Bioanalytical Method for Elacestrant using Elacestrant-d10

Application Note

Abstract

This application note describes a detailed protocol for a sensitive and robust bioanalytical method for the quantification of Elacestrant in human plasma using Elacestrant-d10 as an internal standard (IS). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for quantitative analysis in complex biological matrices.[1] The protocol herein is based on established methodologies for Elacestrant and similar compounds and is intended to meet the standards outlined in regulatory guidance from the FDA and ICH.[2][3][4][5] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor-positive (ER+) breast cancer. It functions by binding to the estrogen receptor (ER), impairing its dimerization, and promoting its degradation, thereby inhibiting the growth of ER-dependent cancer cells. Accurate and precise quantification of Elacestrant in biological samples is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and elimination.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, ensuring the accuracy and reliability of the results. This document provides a comprehensive protocol for the extraction of Elacestrant from plasma, its chromatographic separation, and its detection by mass spectrometry, along with guidelines for method validation.

Signaling Pathway of Elacestrant

Elacestrant targets the estrogen receptor, a key driver of growth in ER+ breast cancer. The following diagram illustrates the mechanism of action of Elacestrant.

Caption: Mechanism of action of Elacestrant in an ER+ cancer cell.

Experimental Protocols

Materials and Reagents

-

Elacestrant reference standard

-

This compound internal standard

-

Human plasma (K3-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or 96-well plates

Instrumentation

-

Liquid chromatography system (e.g., Waters Acquity UPLC)

-

Tandem mass spectrometer (e.g., Sciex API 6500)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elacestrant and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Elacestrant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)

The following workflow diagram illustrates the sample preparation process.

Caption: Solid-Phase Extraction (SPE) workflow for Elacestrant.

Detailed Protocol:

-

To 50 µL of plasma sample, add a specified amount of the this compound internal standard working solution.

-

Vortex mix the samples for 10 seconds.

-

Condition an SPE plate with methanol followed by 1% formic acid in water.

-

Load the plasma sample onto the conditioned SPE plate.

-

Wash the SPE plate with 1% formic acid in water, followed by a wash with methanol.

-

Elute Elacestrant and this compound from the SPE plate with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and ammonia).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in mobile phase and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Elacestrant.

| Parameter | Condition |

| LC Column | Waters Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | A varying gradient program is typically used. |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Elacestrant) | m/z 459.35 → 268.15 |

| MRM Transition (Internal Standard) | A specific transition for this compound would be determined. For Elacestrant-d4, the transition is m/z 463.35 → 272.23. |

Method Validation

The bioanalytical method should be fully validated according to the FDA and/or ICH M10 guidelines. The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A typical linear range for Elacestrant in plasma is 0.05 to 100 ng/mL or 0.300 to 300 ng/mL.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Elacestrant, LLOQs of 0.05 ng/mL and 0.300 ng/mL have been reported.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Presentation

The following table summarizes key quantitative data from published bioanalytical methods for Elacestrant.

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Elacestrant-d4 | Elacestrant-d5 | Not specified for bioanalysis |

| Sample Volume | 150 µL plasma | 50 µL plasma | Not applicable (pharmaceutical dosage) |

| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Not applicable |

| Linear Range | 0.05 - 100 ng/mL | 0.300 - 300 ng/mL | 25 - 150 µg/mL |

| LLOQ | 0.05 ng/mL | 0.300 ng/mL | 1.0 µg/mL |

| Intra-day Precision (%RSD) | Not specified | Not specified | < 1% (0.189) |

| Inter-day Precision (%RSD) | Not specified | Not specified | < 1% (0.405) |

| Recovery | Not specified | Not specified | 99.20% - 101.30% |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Elacestrant in human plasma using this compound as an internal standard. The detailed protocol and validation guidelines will enable researchers to implement this method for various applications in the development of Elacestrant. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the quality and integrity of the data generated.

References

Optimizing Bioanalytical Assays: A Guide to Elacestrant-d10 Concentration for Internal Standard Performance

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Elacestrant-d10 as an internal standard for the quantitative analysis of elacestrant in biological matrices. The focus is to delineate the optimal concentration and protocol for achieving robust and reliable bioanalytical data using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer. Accurate quantification of elacestrant in pharmacokinetic and other drug development studies is critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting analytical variability and ensuring the accuracy and precision of bioanalytical methods.[1][2] This document outlines a recommended protocol for the use of this compound, including a scientifically derived concentration for the internal standard working solution.

Principle of Isotope Dilution Mass Spectrometry

The quantification of elacestrant is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to elacestrant but has a different mass due to the deuterium labeling, is added to the biological sample. During sample preparation and LC-MS/MS analysis, any loss of the analyte (elacestrant) will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for variations in extraction recovery, matrix effects, and instrument response.

Quantitative Data Summary

A validated LC-MS/MS method for the determination of elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) has established a linear calibration range of 0.05 to 100 ng/mL.[3] Based on this range and general bioanalytical guidelines, a suitable concentration for the this compound internal standard working solution is recommended.

| Parameter | Value | Reference |

| Analyte | Elacestrant | [3] |

| Internal Standard | This compound (or Elacestrant-d4) | [3] |

| Biological Matrix | Human Plasma, Urine, CSF | |

| Calibration Range | 0.05 - 100 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL | |

| Recommended IS Working Solution Concentration | 25 ng/mL | Estimated based on ULOQ/4 |

Experimental Protocols

This section details the recommended procedures for the preparation of solutions and the analysis of samples containing elacestrant using this compound as an internal standard.

Materials and Reagents

-

Elacestrant reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Control human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

2.1. Elacestrant Stock Solution (1 mg/mL):

- Accurately weigh approximately 1 mg of Elacestrant reference standard.

- Dissolve in methanol to a final volume of 1 mL.

2.2. This compound Stock Solution (1 mg/mL):

- Accurately weigh approximately 1 mg of this compound internal standard.

- Dissolve in methanol to a final volume of 1 mL.

2.3. Elacestrant Working Solutions for Calibration Curve:

- Perform serial dilutions of the Elacestrant stock solution with 50:50 methanol:water to prepare working solutions for spiking into the biological matrix to create calibration standards. The concentrations of these working solutions should be calculated to achieve the desired final concentrations in the calibration curve (e.g., 0.05, 0.1, 0.5, 2.5, 10, 50, 80, 100 ng/mL).

2.4. This compound Internal Standard Working Solution (25 ng/mL):

- Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 25 ng/mL. This concentration is estimated to be in the mid-range of the calibration curve, providing a stable and consistent signal.

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for extracting elacestrant from plasma samples.

-

Pipette 100 µL of the plasma sample (unknown, calibration standard, or quality control) into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (25 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of elacestrant. Method optimization may be required for different instrument setups.

| LC Parameters | |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to ensure separation from matrix components. |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Elacestrant | m/z 459.35 → 268.15 |

| Elacestrant-d4 (surrogate for d10) | m/z 463.35 → 272.23 |

Visualization of Experimental Workflow

Caption: Workflow for the quantification of elacestrant using this compound internal standard.

Signaling Pathway

Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of elacestrant in biological samples. The provided protocol, including the recommended internal standard concentration, offers a robust starting point for method development and validation. Adherence to these guidelines will contribute to the generation of high-quality bioanalytical data in support of drug development programs for elacestrant.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Elacestrant using Elacestrant-d10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Elacestrant in biological matrices, primarily human plasma, using Elacestrant-d10 as an internal standard. The protocols are intended for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer. Accurate and precise quantification of Elacestrant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability during sample preparation and instrument analysis, thereby ensuring the reliability of the data.

This document outlines validated sample preparation protocols and provides the necessary parameters for the successful analysis of Elacestrant.

Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight |

| Elacestrant | C30H38N2O2 | 458.64 g/mol |

| This compound | C30H28D10N2O2 | 468.70 g/mol |

LC-MS/MS Method Parameters

While a specific method using this compound has not been published, the following parameters are based on a validated method for Elacestrant and its d4-labeled internal standard, and are expected to provide a robust starting point.[1]

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | A suitable gradient should be developed to ensure separation from matrix components. A starting point could be 95% A, ramping to 95% B over 2-3 minutes. |

Mass Spectrometry:

| Parameter | Elacestrant | This compound (Predicted) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 459.4 | m/z 469.7 |

| Product Ion (Q3) | m/z 268.2 | m/z 278.2 |

| Collision Energy | To be optimized | To be optimized |

Note on this compound MRM Transition: The precursor ion for this compound is based on its molecular weight. The product ion is predicted based on the fragmentation pattern of Elacestrant, assuming the deuterium atoms are not on the fragment lost.

Sample Preparation Protocols

The following are detailed protocols for three common sample preparation techniques. The choice of method may depend on the required sensitivity, throughput, and the complexity of the biological matrix.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

References

Application Notes and Protocols for the Detection of Elacestrant-d10 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Elacestrant and its deuterated internal standard, Elacestrant-d10, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are intended to facilitate the accurate and precise measurement of Elacestrant in biological matrices, a critical aspect of pharmacokinetic and drug metabolism studies.

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. Accurate quantification of Elacestrant in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following method parameters have been established for the sensitive and selective detection of Elacestrant and this compound.

Chromatographic Conditions

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are suitable for the separation of Elacestrant and its internal standard from endogenous matrix components.

| Parameter | Recommended Conditions |

| Column | Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 μm[1] or equivalent |

| Mobile Phase | A: Ammonium formate buffer (pH 3.0) B: Acetonitrile (ACN) + Ortho-phthalaldehyde (OPA) |

| Gradient | Isocratic elution with 50:50 (A:B)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient |

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended for this analysis.

MRM Transitions

The following precursor and product ion transitions should be monitored for Elacestrant and this compound. The transition for this compound is predicted based on the stable isotope labeling and fragmentation pattern of the unlabeled compound and its d4 analog.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Elacestrant | 459.6[1] | 174.6 |

| This compound | 469.7 | 174.6 |

Source and Compound Parameters

The following parameters have been reported for the analysis of Elacestrant and can be used as a starting point for method optimization.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550 °C |

| Collision Gas | Nitrogen |

| Declustering Potential | 40 V |

| Entrance Potential | 10 V |

| Collision Energy | 14 V |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Elacestrant from plasma samples.

Materials:

-

Human plasma

-

This compound internal standard working solution

-

Methyl tert-butyl ether (MTBE)

-

Methanol

-

Water

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of MTBE to the plasma sample.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase (50:50 ACN:Ammonium formate buffer).

-

Vortex briefly to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway of Elacestrant

Elacestrant is a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor alpha (ERα), which leads to a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent degradation of the ERα by the proteasome. By promoting the degradation of ERα, Elacestrant effectively reduces the levels of the receptor in cancer cells, thereby inhibiting estrogen-driven cell proliferation and tumor growth.

References

Troubleshooting & Optimization

Troubleshooting signal suppression of Elacestrant-d10 in plasma

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Elacestrant-d10 in plasma matrices. Our aim is to help you overcome common challenges, particularly signal suppression, to ensure accurate and reproducible results in your LC-MS/MS analyses.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of this compound in plasma.

Problem 1: Low or No Signal for this compound

Q: I am not seeing a sufficient signal for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?

A: A low or absent signal for this compound can stem from several factors throughout the analytical workflow. The primary suspect in plasma samples is significant ion suppression caused by matrix components.[1] Here’s a step-by-step troubleshooting approach:

-

Assess for Ion Suppression: The most direct way to determine if ion suppression is the culprit is to perform a post-column infusion experiment.[1][2] This will pinpoint chromatographic regions where matrix components are suppressing the signal.

-

Optimize Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, which are a major cause of ion suppression in plasma.[3][4] Consider the following techniques:

-

Protein Precipitation (PPT): While quick, it is the least effective at removing phospholipids and may result in significant ion suppression.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte and washing away interfering compounds.

-

Phospholipid Removal Plates: These are specifically designed to deplete phospholipids from the sample and can be very effective.

-

-

Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major ion suppression identified in your post-column infusion experiment. Adjusting the gradient, mobile phase composition, or even the analytical column can achieve this.

-

Check Instrument Parameters:

-

Verify the mass transitions and collision energy for this compound.

-

Ensure the ion source parameters (e.g., temperature, gas flows) are optimized for the ionization of Elacestrant.

-

Problem 2: Inconsistent this compound Signal Across an Analytical Run

Q: The peak area of this compound is decreasing with each injection. What could be causing this?

A: A declining signal for your internal standard throughout a run often points to the accumulation of matrix components on the analytical column or in the mass spectrometer source.

-

Carryover: Late-eluting matrix components from previous injections can interfere with the ionization of this compound in subsequent runs.

-

Solution: Extend the chromatographic run time to ensure all matrix components have eluted. Inject blank solvent samples after high-concentration samples to check for carryover.

-

-

Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in sensitivity.

-

Solution: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

-